molecular formula C13H19N3O4 B4440223 4-(2-furoyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

4-(2-furoyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

Cat. No. B4440223
M. Wt: 281.31 g/mol
InChI Key: TWBMOZBLGOYZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furoyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FMP or Furosemide Piperazine. FMP is a piperazine derivative that is structurally similar to furosemide, a diuretic drug commonly used to treat hypertension and edema. However, FMP has shown promise in the treatment of other medical conditions due to its unique chemical structure and mechanism of action.

Mechanism of Action

FMP exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, FMP reduces the production of bicarbonate ions, leading to an increase in the excretion of water and electrolytes from the body. This mechanism of action makes FMP a potent diuretic drug with potential therapeutic applications in various medical conditions.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects in the body. FMP increases the excretion of sodium, potassium, and chloride ions from the body, leading to a reduction in blood volume and blood pressure. FMP also increases the excretion of uric acid, making it useful in the treatment of gout. FMP has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in the body.

Advantages and Limitations for Lab Experiments

FMP has several advantages and limitations for lab experiments. FMP is a potent diuretic drug that can be used to study the effects of fluid and electrolyte balance in the body. FMP has also been investigated for its potential use as an anti-cancer drug, making it useful in cancer research. However, FMP has several limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

FMP has several potential future directions for research. FMP can be further investigated for its potential therapeutic applications in various medical conditions, including cancer, diabetes, and neurological disorders. FMP can also be modified to improve its solubility and bioavailability, making it a more effective drug. Additionally, FMP can be used in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.
Conclusion:
In conclusion, 4-(2-furoyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide is a synthetic compound with potential therapeutic applications in various medical conditions. FMP has been extensively studied for its anti-cancer, anti-diabetic, and neuroprotective properties. FMP exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, making it a potent diuretic drug. FMP has several advantages and limitations for lab experiments and has several potential future directions for research.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, diabetes, and neurological disorders. FMP has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, FMP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. FMP has also been investigated for its potential use as an anti-diabetic drug by improving insulin sensitivity and glucose metabolism.

properties

IUPAC Name

4-(furan-2-carbonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-10-4-14-13(18)16-7-5-15(6-8-16)12(17)11-3-2-9-20-11/h2-3,9H,4-8,10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBMOZBLGOYZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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